molecular formula C13H21N3O B13844755 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine

Cat. No.: B13844755
M. Wt: 235.33 g/mol
InChI Key: RUUZUNGEVFHYQZ-UHFFFAOYSA-N
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Description

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an ethanamine chain. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine typically involves the reaction of 3-methoxyphenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. Molecular docking studies and in vitro assays have provided insights into the binding affinity and specificity of this compound for its targets .

Comparison with Similar Compounds

2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanamine can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also contains a piperazine ring.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

These compounds share structural similarities but differ in their specific functional groups and therapeutic applications. The unique combination of the methoxyphenyl group and the piperazine ring in this compound contributes to its distinct chemical and pharmacological properties .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanamine

InChI

InChI=1S/C13H21N3O/c1-17-13-4-2-3-12(11-13)16-9-7-15(6-5-14)8-10-16/h2-4,11H,5-10,14H2,1H3

InChI Key

RUUZUNGEVFHYQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCN

Origin of Product

United States

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